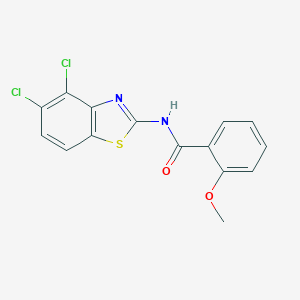![molecular formula C16H11N5OS B244563 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its potential therapeutic applications. It has been shown to have a wide range of biological activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its low solubility in water, which can make it difficult to use in lab experiments.
Orientations Futures
There are several future directions for the research on N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide and improving its solubility in water to facilitate its use in lab experiments.
Méthodes De Synthèse
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is synthesized through a multistep process that involves the reaction of 4-amino-1,2,4-triazole with 2,5-dimercapto-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through the reaction of the intermediate with benzoyl chloride.
Propriétés
Formule moléculaire |
C16H11N5OS |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H11N5OS/c22-14(11-4-2-1-3-5-11)18-13-8-6-12(7-9-13)15-20-21-10-17-19-16(21)23-15/h1-10H,(H,18,22) |
Clé InChI |
UFAXYJLUWBSBJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244496.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)
![N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244499.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)